

# Vilsmeier Salt: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *N-(Chloromethylidene)-N-methylmethanaminium chloride*

Cat. No.: B042846

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## Introduction

Vilsmeier salt, a chloroiminium salt, is a highly reactive and versatile reagent in organic synthesis, most notably for its central role in the Vilsmeier-Haack reaction. This reaction is a powerful tool for the formylation of electron-rich aromatic and heteroaromatic compounds, providing a direct pathway to introduce an aldehyde group, a key functional group in many pharmaceutical intermediates and active pharmaceutical ingredients. This technical guide provides an in-depth overview of the physical and chemical properties of Vilsmeier salt, detailed experimental protocols, and a mechanistic understanding of its reactivity.

## Physical Properties

Vilsmeier salt, chemically known as N-(chloromethylene)-N-methylmethanaminium chloride, is a white, hygroscopic solid. Due to its high reactivity and thermal instability, it is most commonly generated in situ for immediate use in chemical reactions.<sup>[1]</sup> However, it can be isolated under specific conditions for characterization. The physical properties of Vilsmeier salt are summarized in the table below.

Property	Value	References
Chemical Formula	C <sub>3</sub> H <sub>7</sub> Cl <sub>2</sub> N	[2]
Molar Mass	128.00 g/mol	[2]
Appearance	White, hygroscopic crystalline solid	
Melting Point	126-132 °C (decomposes)	[2][3]
Solubility	Soluble in polar organic solvents such as acetonitrile, N,N-dimethylformamide (DMF), and dichloromethane. Insoluble in nonpolar solvents.	[2][4]

## Spectroscopic Data

The structural identity of Vilsmeier salt can be confirmed by various spectroscopic techniques. The key spectral data are presented in the following table.

Spectroscopy	Data	References
<sup>1</sup> H NMR (CDCl <sub>3</sub> )	δ 3.98 (s, 6H, -N(CH <sub>3</sub> ) <sub>2</sub> ), 11.20 (s, 1H, -CH=N <sup>+</sup> <) or δ 4.00 (s, 6H), 11.11 (s, 1H)	[3]
IR (KBr or CHCl <sub>3</sub> )	ν 1699 cm <sup>-1</sup> (C=N <sup>+</sup> stretch)	[3]

## Chemical Properties and Reactivity

The Vilsmeier salt is a potent electrophile due to the positively charged iminium carbon. This high reactivity is the basis for its utility in organic synthesis.

Thermal Instability:

A critical chemical property of Vilsmeier salt is its thermal instability. The isolated salt and its reaction mixtures can undergo rapid and highly exothermic decomposition, posing a significant

safety risk.[5] Studies have shown that exothermic activity can begin at temperatures as low as 48°C, and violent decomposition can occur at higher temperatures, generating a large volume of gas and leading to a rapid increase in pressure.[5] This inherent instability is the primary reason for its preferred in-situ generation and consumption.

Vilsmeier-Haack Reaction:

The most prominent application of Vilsmeier salt is in the Vilsmeier-Haack reaction, a versatile method for the formylation of activated aromatic and heteroaromatic compounds. The reaction proceeds via an electrophilic aromatic substitution mechanism where the electron-rich aromatic ring attacks the electrophilic carbon of the Vilsmeier salt. The resulting intermediate is then hydrolyzed to yield the corresponding aldehyde.

Other Reactions:

Beyond formylation, Vilsmeier salt can also be used for:

- Halogenation: Conversion of alcohols and carboxylic acids to the corresponding chlorides.
- Cyclization Reactions: Synthesis of various heterocyclic systems.

## Experimental Protocols

Due to the hazardous nature of isolated Vilsmeier salt, the following protocols focus on its in-situ generation and subsequent reaction.

### 1. In-situ Generation of Vilsmeier Reagent and Formylation of an Activated Aromatic Compound (General Procedure)

Materials:

- N,N-Dimethylformamide (DMF), anhydrous
- Phosphorus oxychloride ( $\text{POCl}_3$ ) or Oxalyl chloride
- Activated aromatic substrate
- Anhydrous solvent (e.g., dichloromethane, 1,2-dichloroethane)

- Ice bath
- Sodium acetate solution (for work-up)
- Organic solvent for extraction (e.g., ethyl acetate)

Procedure:

- In a three-necked round-bottom flask equipped with a dropping funnel, a magnetic stirrer, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF) and an anhydrous solvent (e.g., dichloromethane).
- Cool the flask to 0 °C in an ice bath.
- Slowly add phosphorus oxychloride ( $\text{POCl}_3$ ) or oxalyl chloride dropwise to the stirred DMF solution while maintaining the temperature below 5 °C. The Vilsmeier salt will precipitate as a white solid.
- After the addition is complete, allow the mixture to stir at 0 °C for 30-60 minutes.
- Dissolve the activated aromatic substrate in an anhydrous solvent and add it dropwise to the Vilsmeier reagent suspension at 0 °C.
- After the addition, the reaction mixture is typically stirred at room temperature or gently heated (e.g., 40-60 °C) for several hours until the reaction is complete (monitored by TLC).
- Upon completion, the reaction mixture is cooled in an ice bath and quenched by the slow addition of a saturated aqueous solution of sodium acetate or sodium bicarbonate until the pH is neutral or slightly basic.
- The product is then extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
- The crude product is purified by column chromatography or recrystallization.

2. Isolation of Vilsmeier Salt (for characterization purposes only - handle with extreme caution)

#### Materials:

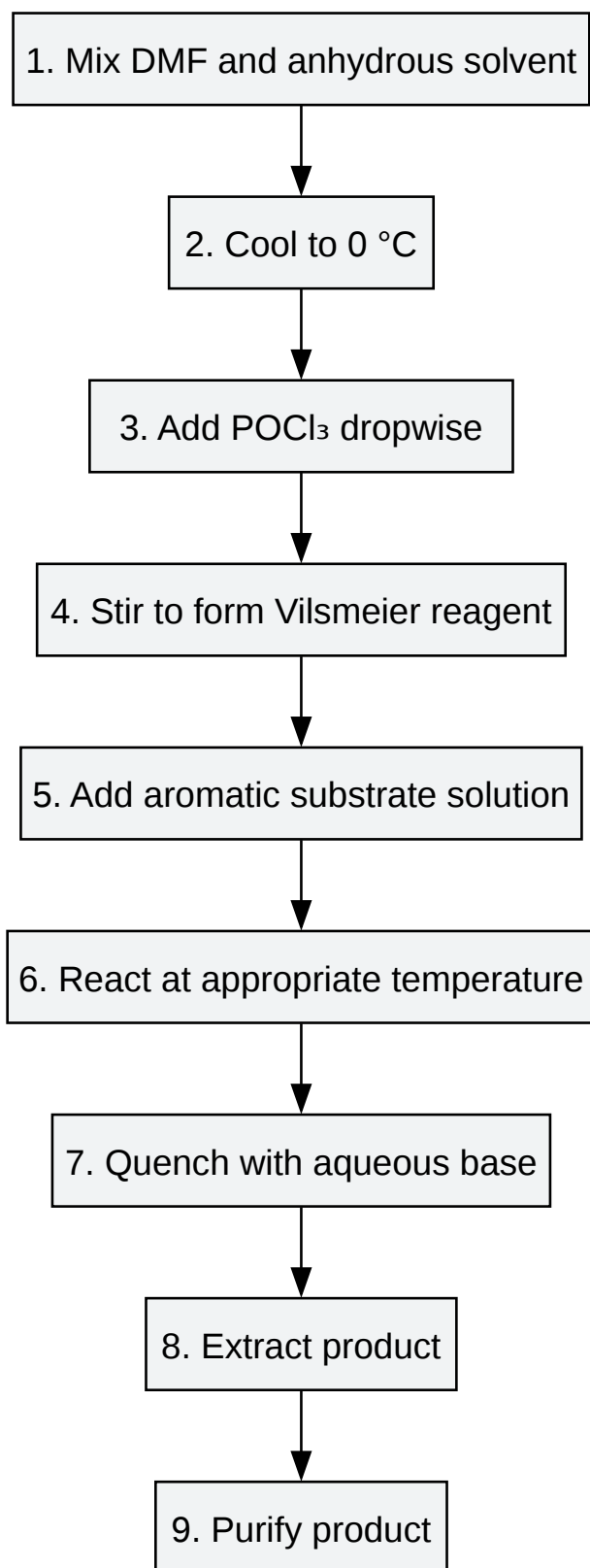
- N,N-Dimethylformamide (DMF), anhydrous
- Phthaloyl dichloride
- 1,4-Dioxane, anhydrous
- Nitrogen atmosphere apparatus (e.g., Schlenk line or glove box)
- Glass filter

#### Procedure:

- In a flask under a nitrogen atmosphere, dissolve phthaloyl dichloride in anhydrous 1,4-dioxane.
- Add anhydrous N,N-dimethylformamide (DMF) to the solution. The Vilsmeier salt will precipitate.
- Stir the mixture at room temperature for 1-2 hours.
- Isolate the precipitated Vilsmeier salt by filtration under a nitrogen atmosphere using a glass filter.
- Wash the isolated salt with anhydrous 1,4-dioxane and then with a volatile anhydrous solvent like hexane to remove any residual starting materials.
- Dry the salt under a high vacuum. The isolated salt should be used immediately for characterization due to its instability.

## Visualizations

### Reaction Mechanism of Vilsmeier-Haack Formylation



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Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)